5-Methoxy-2-phenylpyrimidine
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Overview
Description
5-Methoxy-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminopyrimidine with an aromatic aldehyde in the presence of a methoxy group donor. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the methoxy group, followed by the addition of nucleophiles.
Major Products Formed
Oxidation: 5-Formyl-2-phenylpyrimidine or 5-carboxy-2-phenylpyrimidine.
Reduction: Dihydro-5-methoxy-2-phenylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methoxy-2-phenylpyrimidine
- 4-(4-tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine
- 2,5-Disubstituted pyrimidines
Uniqueness
5-Methoxy-2-phenylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 5-position and phenyl group at the 2-position confer distinct reactivity and interaction profiles compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-7-12-11(13-8-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
BXJFYPBQCNVYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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